![molecular formula C14H19NO B3247629 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane CAS No. 1823013-35-9](/img/structure/B3247629.png)
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
Vue d'ensemble
Description
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, also known as SR-141716A, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in 1994 by Pfizer as a potential drug candidate for the treatment of obesity and related disorders. However, its use as a drug was discontinued due to its psychoactive effects. Since then, SR-141716A has gained attention in the scientific community for its potential therapeutic applications in various fields.
Mécanisme D'action
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane acts as a selective antagonist of the cannabinoid receptor type-1 (CB1), which is predominantly expressed in the central nervous system. CB1 receptors are involved in various physiological processes such as pain modulation, appetite regulation, and mood regulation. This compound binds to the CB1 receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, thereby modulating the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the tissue and cell type. In the central nervous system, this compound has been shown to decrease food intake and body weight, induce hypothermia, and modulate pain perception. In the immune system, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane has several advantages for use in scientific research. It is a selective antagonist of the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. It has also been extensively studied, and its pharmacological effects are well characterized. However, this compound has several limitations. It is a synthetic compound that may have off-target effects, and its use as a drug has been discontinued due to its psychoactive effects. Additionally, the purity of the synthesized compound is crucial for its use in scientific research.
Orientations Futures
There are several future directions for the research of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. In neuroscience, it could be used to study the role of the endocannabinoid system in various physiological processes such as learning and memory. In immunology, it could be used to develop novel anti-inflammatory therapies for the treatment of inflammatory diseases. In cancer research, it could be used to develop new cancer therapies that target the endocannabinoid system. Additionally, the development of novel compounds that selectively target the endocannabinoid system could lead to the discovery of new therapeutic targets for various diseases.
Applications De Recherche Scientifique
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, it has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain, mood, and appetite regulation. In immunology, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3-phenyl-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-12(5-3-1)13-10-14(16-11-13)6-8-15-9-7-14/h1-5,13,15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPYMIJYSFKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




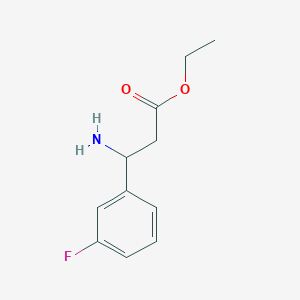
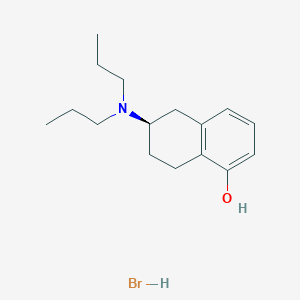
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)


![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3247598.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3247618.png)
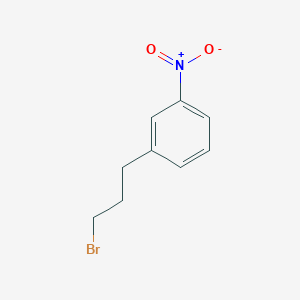
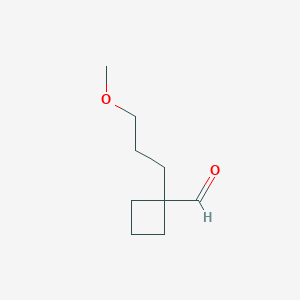
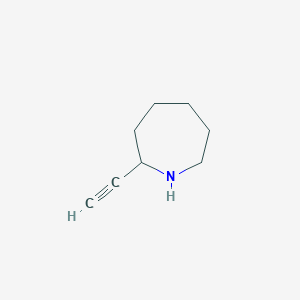

![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane](/img/structure/B3247658.png)
![tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate](/img/structure/B3247666.png)